molecular formula C14H28O B12643294 2,3-Dihexyloxirane CAS No. 85721-27-3

2,3-Dihexyloxirane

Katalognummer: B12643294
CAS-Nummer: 85721-27-3
Molekulargewicht: 212.37 g/mol
InChI-Schlüssel: NAPIHVDJYKONON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihexyloxirane: is an organic compound with the molecular formula C14H28O . It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two hexyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexyl-substituted alkenes with peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicalite (TS-1) can also be employed to improve the efficiency of the epoxidation process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihexyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,3-Dihexyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various complex molecules and polymers .

Biology and Medicine: In biological research, oxiranes like this compound are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .

Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the development of materials with specific properties .

Wirkmechanismus

The mechanism of action of 2,3-Dihexyloxirane involves its reactivity towards nucleophiles and electrophiles. The strained three-membered ring of the oxirane is highly reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring opens to form more stable products .

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2,3-Dihexyloxirane is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to smaller oxiranes. These longer chains can influence the compound’s solubility, reactivity, and interactions with other molecules .

Eigenschaften

CAS-Nummer

85721-27-3

Molekularformel

C14H28O

Molekulargewicht

212.37 g/mol

IUPAC-Name

2,3-dihexyloxirane

InChI

InChI=1S/C14H28O/c1-3-5-7-9-11-13-14(15-13)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI-Schlüssel

NAPIHVDJYKONON-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1C(O1)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.